

# An In-depth Technical Guide to the Natural Sources of Phenazine N-Oxides

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#### Introduction

Phenazine N-oxides are a class of heterocyclic aromatic compounds characterized by a dibenzo[b,f]diazepine core with one or more nitrogen atoms in an oxidized state. These natural products, primarily of microbial origin, have garnered significant interest within the scientific and pharmaceutical communities due to their diverse and potent biological activities. These activities include antimicrobial, antitumor, and bioremediation-related properties, making them promising lead compounds for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of phenazine N-oxides, detailing the producing microorganisms, quantitative production data, experimental protocols for their isolation and characterization, and the underlying biosynthetic pathways.

# Natural Sources and Production of Phenazine N-Oxides

Phenazine N-oxides are predominantly secondary metabolites produced by a variety of bacteria, particularly from the phylum Actinobacteria and Proteobacteria. Genera such as Streptomyces, Pseudomonas, Lysobacter, Nocardiopsis, and Brevibacterium are notable producers.[1][2] The production of these compounds is often influenced by culture conditions, including media composition, pH, temperature, and aeration. Below is a summary of prominent naturally occurring phenazine N-oxides and their microbial sources.



| Phenazine N-oxide   | Producing<br>Microorganism(s)  | Reference(s) |
|---|--|--------------|
| lodinin (1,6-<br>dihydroxyphenazine-5,10-<br>dioxide)     | Brevibacterium iodinum,<br>Streptosporangium sp. DSM<br>45942, Lysobacter antibioticus<br>OH13 |              |
| Myxin (1-hydroxy-6-<br>methoxyphenazine-5,10-<br>dioxide) | Lysobacter antibioticus  |              |
| 1-Hydroxyphenazine N'10-<br>oxide                         | Nocardiopsis sp. 13-12-13<br>(natural), Pseudomonas<br>chlororaphis HT66-SN<br>(engineered)    |              |
| 1,6-Dimethoxyphenazine-<br>N5,N10-dioxide                 | Lysobacter antibioticus OH13   |              |
| 1,6-Dihydroxyphenazine-N5-oxide (DHPO)                    | Lysobacter antibioticus OH13   | _            |
| 1-Hydroxy-6-<br>methoxyphenazine-N5-oxide                 | Lysobacter antibioticus OH13   | _            |
| 1-Methoxyphenazine-N10-<br>oxide                          | -  |              |

#### Quantitative Production Data

The yield of phenazine N-oxides can vary significantly depending on the producing strain and fermentation conditions. Metabolic engineering has also been employed to enhance production titers.



| Compound                         | Strain  | Production Titer | Reference(s) |
|----------------------------------|---|------------------|--------------|
| 1-Hydroxyphenazine<br>N'10-oxide | Pseudomonas<br>chlororaphis P3-SN<br>(engineered) | 143.4 mg/L       |              |
| Pyocyanin (a related phenazine)  | Escherichia coli<br>(engineered)                  | 18.8 mg/L        | _            |

# **Experimental Protocols**

## I. Culturing of Producing Microorganisms

A. General Conditions for Streptomyces species:

- Media: International Streptomyces Project 2 (ISP2) medium (Yeast Extract 4 g/L, Malt Extract 10 g/L, Dextrose 4 g/L, pH 7.2) or other specialized media for secondary metabolite production.
- Inoculation: Inoculate liquid medium with spores or a vegetative mycelial suspension.
- Incubation: Incubate cultures at 28-30°C with shaking (200-250 rpm) for 5-10 days.
   Phenazine production often occurs during the stationary phase of growth.
- B. Conditions for Brevibacterium iodinum (Producer of Iodinin):
- Media: ATCC Medium 3 (Nutrient Agar/Broth) or ATCC Medium 44 (Brain Heart Infusion Agar/Broth).
- Inoculation: Rehydrate lyophilized cultures according to the supplier's instructions (e.g., ATCC).
- Incubation: Incubate at 26°C for 48 hours. Colonies on nutrient agar may appear gray to violet.

#### **II. Isolation and Purification of Phenazine N-Oxides**

The following is a general protocol that can be adapted for specific phenazine N-oxides.



- Extraction: a. Centrifuge the microbial culture to separate the supernatant and cell biomass. b. Acidify the supernatant to pH ~2.5 with a suitable acid (e.g., HCl). c. Extract the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times. d. Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.
- Purification: a. Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents, for example, a mixture of dichloromethane and ethyl acetate or chloroform and methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC). b. Thin Layer Chromatography (TLC): Use silica gel plates and a solvent system such as chloroform:methanol (9:1 v/v) to monitor the purification progress. Phenazine compounds are often colored, which aids in their visualization. c. High-Performance Liquid Chromatography (HPLC): For final purification and quantitative analysis, use a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile and water (with or without an acid modifier like formic acid).

#### **III. Characterization of Phenazine N-Oxides**

- Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the
  purified compound using techniques like Electrospray Ionization (ESI) or Atmospheric
  Pressure Chemical Ionization (APCI). It is important to note that N-oxides can undergo
  deoxygenation in the mass spectrometer, particularly with APCI.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure using 1H NMR, 13C NMR, and 2D NMR techniques (e.g., COSY, HMQC, HMBC). The N-oxide group typically causes a downfield shift of adjacent protons and carbons in the NMR spectra.
- Infrared (IR) Spectroscopy: Identify characteristic functional groups. The N-O bond in phenazine N-oxides typically shows a strong absorption band.
- UV-Visible Spectroscopy: Phenazine compounds are chromophoric and exhibit characteristic absorption maxima in the UV-visible range.

# **Biosynthetic Pathways**



The biosynthesis of phenazines originates from the shikimate pathway, with chorismic acid being a key precursor. The core phenazine scaffold is formed by the condensation of two molecules derived from chorismic acid. Subsequent modifications, including hydroxylation, methylation, and N-oxidation, lead to the diverse array of phenazine natural products. The N-oxidation step is catalyzed by specific flavin-dependent N-monooxygenases.

#### **General Phenazine Biosynthesis Pathway**



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Caption: General overview of phenazine biosynthesis.

## **Proposed Biosynthetic Pathway of Iodinin**



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Caption: Proposed pathway for Iodinin biosynthesis.

## Conclusion

Phenazine N-oxides represent a valuable and underexplored area of natural product chemistry with significant potential for therapeutic applications. This guide provides a foundational resource for researchers embarking on the discovery, isolation, and characterization of these fascinating molecules. A deeper understanding of their natural sources and biosynthesis will undoubtedly pave the way for the development of novel drugs and biotechnological tools.



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